2,3-Dihidrobenzofuran-4-amina

Descripción general

Descripción

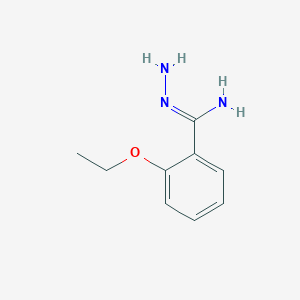

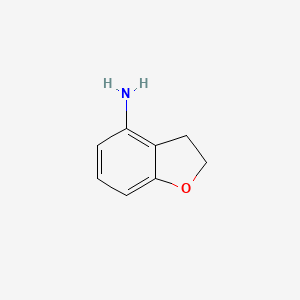

2,3-Dihydrobenzofuran-4-amine is a chemical compound . It’s a derivative of 2,3-Dihydrobenzofurans (DHB), which have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran derivatives has been achieved through various methods. One such method involves a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides . Another approach uses the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-amine is complex and can be analyzed using various techniques . The compound has been studied using molecular docking and molecular dynamics .Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrobenzofuran-4-amine are complex and varied. For instance, it has been used in [4+1] annulation reactions with in situ generated carbonyl-stabilised sulfur ylides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-4-amine can be analyzed using various techniques. For instance, thermogravimetry analyses (TG/DTG) were performed on a Shimadzu instrument, model DTG – 60H .Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales

El esqueleto de 2,3-Dihidrobenzofurano (DHB) es un componente clave en la síntesis de muchos productos naturales . Este sistema cíclico confiere una forma rígida a una molécula, con una disposición espacial bien definida de los sustituyentes . El sistema DHB tiene una tensión de anillo moderada, lo que lo convierte en un componente valioso en la síntesis de productos naturales .

Actividad Anticancerígena

Se ha informado que los productos naturales que contienen DHB tienen actividad contra el cáncer . La estructura rígida y la disposición espacial única de los sustituyentes en el sistema DHB pueden contribuir a esta actividad anticancerígena .

Actividad Antituberculosa

Algunos productos naturales que contienen DHB han mostrado actividad contra la tuberculosis . Esto sugiere que la 2,3-Dihidrobenzofuran-4-amina podría utilizarse potencialmente en el desarrollo de nuevos fármacos antituberculosos .

Actividad Antimalárica

También se ha informado que los productos naturales que contienen DHB tienen actividad contra la malaria . Esto indica una posible aplicación de la this compound en el campo del desarrollo de fármacos antimaláricos .

Propiedades Antioxidantes y Citoprotectoras

Algunos productos naturales que contienen DHB muestran propiedades antioxidantes y/o citoprotectoras . Esto indica una posible aplicación de la this compound en el desarrollo de suplementos o medicamentos antioxidantes .

Actividad Insecticida

Se ha informado que los productos naturales que contienen DHB tienen actividad insecticida . Esto sugiere una posible aplicación de la this compound en el desarrollo de nuevos insecticidas .

Estudio de Química Cuántica

La this compound ha sido estudiada mediante la Teoría del Funcional de Densidad (DFT) para sus parámetros estructurales, químicos, electrónicos, termodinámicos y de química cuántica . Esta exploración teórica puede proporcionar información valiosa sobre las propiedades de este compuesto y guiar su aplicación en diversos campos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which 2,3-dihydrobenzofuran-4-amine belongs, have been found to exhibit antimicrobial properties . They have been used as a scaffold for designing antimicrobial agents active toward different clinically approved targets .

Mode of Action

It’s worth noting that some benzofuran derivatives have been developed as highly potent bromo and extra terminal domain (bet) inhibitors . These compounds show selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications .

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

It’s worth noting that the synthesis of 2,3-dihydrobenzofuran derivatives has been achieved using a bifunctional tertiary amine–thiourea catalyst , suggesting that the synthesis environment could potentially influence the properties of the compound.

Análisis Bioquímico

Biochemical Properties

2,3-Dihydrobenzofuran-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit binding affinity towards specific proteins, such as those involved in fungal, bacterial, and viral infections . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of 2,3-Dihydrobenzofuran-4-amine to the active sites of these proteins. This binding can inhibit the activity of these proteins, thereby exerting its biological effects.

Cellular Effects

The effects of 2,3-Dihydrobenzofuran-4-amine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2,3-Dihydrobenzofuran-4-amine can inhibit the activity of bromodomain-containing proteins, which play a crucial role in regulating gene expression. This inhibition can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, 2,3-Dihydrobenzofuran-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access . Additionally, 2,3-Dihydrobenzofuran-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydrobenzofuran-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that 2,3-Dihydrobenzofuran-4-amine can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 2,3-Dihydrobenzofuran-4-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At higher doses, 2,3-Dihydrobenzofuran-4-amine can exhibit toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,3-Dihydrobenzofuran-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic applications of 2,3-Dihydrobenzofuran-4-amine.

Transport and Distribution

The transport and distribution of 2,3-Dihydrobenzofuran-4-amine within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cellular compartments. The distribution of 2,3-Dihydrobenzofuran-4-amine can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its therapeutic effects or contribute to toxicity.

Subcellular Localization

The subcellular localization of 2,3-Dihydrobenzofuran-4-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2,3-Dihydrobenzofuran-4-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

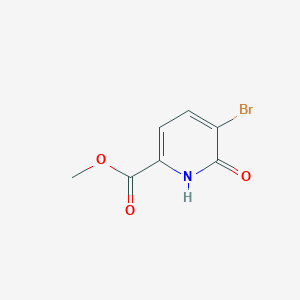

2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLKRGISDOAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470783 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61090-37-7 | |

| Record name | 2,3-dihydrobenzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

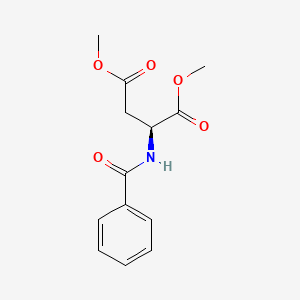

Q1: What is the significance of 2,3-dihydrobenzofuran-4-amine in the synthesis of Ramelteon?

A: 2,3-dihydrobenzofuran-4-amine serves as the starting material in the novel three-step synthesis of Ramelteon described in the paper []. This synthetic route utilizes a Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade, both of which directly involve the 2,3-dihydrobenzofuran-4-amine scaffold. This approach offers a significantly shorter and potentially more efficient method for producing Ramelteon compared to previous synthetic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.